N-[(2,4,5-trimethoxyphenyl)methyl]pentan-3-amine
Description
N-[(2,4,5-trimethoxyphenyl)methyl]pentan-3-amine is an organic compound characterized by the presence of a trimethoxyphenyl group attached to a pentan-3-amine backbone
Properties
IUPAC Name |
N-[(2,4,5-trimethoxyphenyl)methyl]pentan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO3/c1-6-12(7-2)16-10-11-8-14(18-4)15(19-5)9-13(11)17-3/h8-9,12,16H,6-7,10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKDYKBBPOOZLGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NCC1=CC(=C(C=C1OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30357913 | |
| Record name | N-[(2,4,5-trimethoxyphenyl)methyl]pentan-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30357913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
356094-16-1 | |
| Record name | N-[(2,4,5-trimethoxyphenyl)methyl]pentan-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30357913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Solvent Selection
Chemical Reactions Analysis
Types of Reactions
N-[(2,4,5-trimethoxyphenyl)methyl]pentan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding alcohols or amines.
Substitution: The trimethoxyphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of nitro, halogen, or other functional groups on the aromatic ring.
Scientific Research Applications
N-[(2,4,5-trimethoxyphenyl)methyl]pentan-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.
Pharmacology: The compound is studied for its potential effects on various biological pathways and receptors, including its role as a ligand for certain neurotransmitter receptors.
Biochemistry: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound can be used in the synthesis of specialty chemicals and as an intermediate in the production of more complex molecules.
Mechanism of Action
The mechanism of action of N-[(2,4,5-trimethoxyphenyl)methyl]pentan-3-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The trimethoxyphenyl group enhances the compound’s ability to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2,4,5-Trimethoxyphenethylamine: A structurally similar compound with a phenethylamine backbone.
2,4,5-Trimethoxybenzylamine: Another related compound with a benzylamine structure.
Uniqueness
N-[(2,4,5-trimethoxyphenyl)methyl]pentan-3-amine is unique due to its specific combination of the trimethoxyphenyl group and the pentan-3-amine backbone, which imparts distinct chemical and biological properties. This combination allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Biological Activity
N-[(2,4,5-trimethoxyphenyl)methyl]pentan-3-amine, also known as N-(2,4,5-trimethoxybenzyl)-3-pentanamine hydrobromide, is a compound of significant interest in pharmaceutical research due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H26BrNO3, with a molecular weight of approximately 348.281 g/mol. The compound features a benzyl group substituted with three methoxy groups at the 2, 4, and 5 positions, along with a pentanamine moiety. This structural configuration enhances its lipophilicity and potential interactions with biological targets .
Neuroprotective Effects
Preliminary studies suggest that this compound may exhibit neuroprotective properties. Compounds with similar structural motifs have been investigated for their ability to modulate neurotransmitter systems and protect against neurodegeneration. The presence of multiple methoxy groups is often associated with enhanced bioactivity .
Antiproliferative Activity
Research has indicated that derivatives of compounds similar to this compound can inhibit cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies on related compounds have shown that they can arrest the cell cycle in the G2/M phase and promote apoptosis in HL-60 cells . This suggests a potential application in cancer therapy.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with specific receptors or enzymes involved in cellular signaling pathways. Interaction studies are essential for understanding its pharmacodynamics and pharmacokinetics .
Comparative Analysis
To provide a clearer understanding of this compound's unique characteristics compared to structurally similar compounds, the following table summarizes key features and biological activities:
| Compound Name | Structural Features | Unique Biological Activities |
|---|---|---|
| N-(3,4,5-trimethoxybenzyl)-3-pentanamine hydrobromide | Different methoxy substitutions | Potentially varied neuroprotective effects |
| N-(2,3-dimethoxybenzyl)-3-pentanamine | Fewer methoxy groups | Likely lower lipophilicity and bioactivity |
| N-(2-methoxybenzyl)-3-pentanamine | Single methoxy group | Simpler structure; different pharmacological profile |
| N,N-Dimethyl-2-(4-methoxyphenyl)ethylamine | Dimethylated amine structure | Variation in amine substitution affecting activity |
Case Studies
- Neuroprotection : A study examining the neuroprotective effects of structurally related compounds demonstrated significant protection against oxidative stress-induced neuronal death. The findings indicated that these compounds could modulate antioxidant defenses .
- Cancer Cell Line Studies : In vitro studies on cancer cell lines treated with similar compounds showed a marked decrease in cell viability and induction of apoptosis. The IC50 values for these compounds ranged from 0.15 µM to 0.74 µM across different cancer types .
Q & A
Q. What are the common synthetic routes for N-[(2,4,5-trimethoxyphenyl)methyl]pentan-3-amine, and how can reaction efficiency be optimized?
The compound is typically synthesized via reductive amination, where 2,4,5-trimethoxybenzaldehyde is condensed with pentan-3-amine in the presence of a reducing agent like sodium cyanoborohydride. Optimization involves controlling stoichiometry (1:1.2 molar ratio of aldehyde to amine) and reaction conditions (pH 6–7, room temperature, 24 hours). Alternatively, α-bromoketone intermediates (e.g., 2-bromo-4,4-dimethyl-1-(2,4,5-trimethoxyphenyl)pentan-3-one) can serve as precursors, where bromine substitution facilitates nucleophilic attack by amines . Solvent choice (e.g., ethanol or THF) and catalytic additives (e.g., acetic acid) improve yields (>75%).
Q. Which analytical techniques are critical for verifying the purity and structural identity of this compound?
Key methods include:
- NMR Spectroscopy : Confirm substitution patterns (e.g., methoxy groups at δ 3.7–3.9 ppm, benzyl protons at δ 4.1–4.3 ppm).
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ calculated for C₁₅H₂₄NO₃: 290.1756).
- HPLC : Assess purity (>95% via reverse-phase C18 column, acetonitrile/water gradient).
- Melting Point : Compare with literature values (if crystalline derivatives are prepared) .
Advanced Research Questions
Q. How can crystallographic challenges (e.g., disorder, twinning) in structural determination be resolved using SHELX software?
Disordered solvent molecules or flexible substituents (e.g., methoxy groups) complicate refinement. Using SHELXL:
- Apply ISOR and SIMU constraints to model anisotropic displacement parameters for disordered regions.
- For twinned data, employ the TWIN command with BASF parameter optimization.
- Validate hydrogen positions via HFIX and AFIX commands, placing them geometrically (C–H = 0.93–0.98 Å). Refinement convergence is monitored via R₁ < 0.05 and wR₂ < 0.15 .
Q. How do the electronic effects of the 2,4,5-trimethoxyphenyl group influence the compound’s reactivity in nucleophilic substitutions or enzyme interactions?
The electron-donating methoxy groups increase the electron density of the aromatic ring, enhancing resonance stabilization of intermediates in nucleophilic aromatic substitutions. In biological systems, the substituents may interact with hydrophobic enzyme pockets (e.g., cytochrome P450) via π-π stacking or hydrogen bonding. Computational studies (DFT or docking) can predict binding affinities, while Hammett σ⁺ values quantify substituent effects on reaction rates .
Q. What strategies resolve contradictions in synthetic yields reported for analogous compounds with varying methoxy substitution patterns?
Discrepancies arise from steric hindrance (e.g., 2-methoxy vs. 4-methoxy) or competing side reactions (e.g., over-alkylation). Mitigation strategies include:
- Kinetic Studies : Monitor reaction progress via in-situ IR or LC-MS to identify rate-limiting steps.
- Protecting Groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups).
- Statistical Design of Experiments (DoE) : Optimize parameters like temperature, catalyst loading, and solvent polarity .
Methodological Guidance
Q. How to design an experiment assessing the compound’s metabolic stability in hepatic microsomes?
- Incubation Conditions : Use 1 µM compound in human liver microsomes (0.5 mg/mL), NADPH regeneration system (37°C, pH 7.4).
- Sampling : Collect aliquots at 0, 5, 15, 30, 60 minutes.
- Analysis : Quantify parent compound depletion via LC-MS/MS. Calculate half-life (t₁/₂) using first-order kinetics. Compare with control (e.g., verapamil) .
Q. What computational tools predict the compound’s environmental persistence or toxicity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
